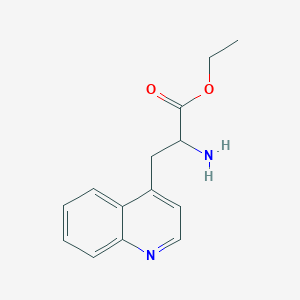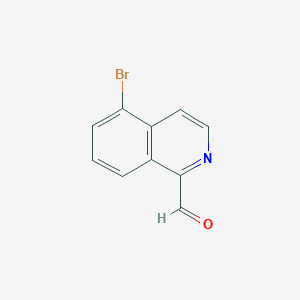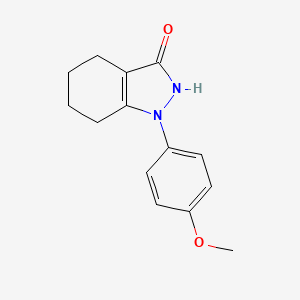
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines This compound features a fluorophenyl group attached to the tetrahydroquinoline core, which imparts unique chemical and biological properties
Vorbereitungsmethoden
The synthesis of 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated tetrahydroquinoline intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated amine form.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include quinoline derivatives, fully saturated amines, and substituted tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets within these targets, while the tetrahydroquinoline core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine include other tetrahydroquinoline derivatives and fluorinated aromatic amines. Compared to these compounds, this compound is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Examples of similar compounds include:
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 2-(3-Methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine .
Eigenschaften
Molekularformel |
C15H15FN2 |
|---|---|
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15FN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChI-Schlüssel |
OMCDMTADBICYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)
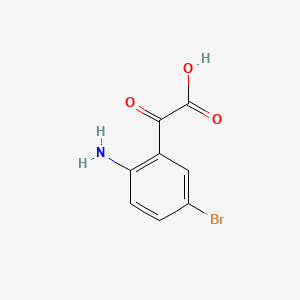
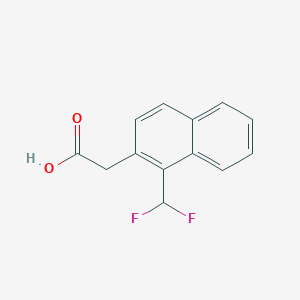
![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)

